
Application Notes and Protocols for Detritylation
of DMT-on Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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5'-O-DMT-2'-O-TBDMS-N-Bz-

Adenosine

Cat. No.: B150712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient and

reliable removal of the 5'-dimethoxytrityl (DMT) protecting group from synthetic

oligonucleotides. Proper detritylation is a critical step in obtaining high-purity, biologically active

oligonucleotides for research, diagnostics, and therapeutic applications.

Introduction
Solid-phase synthesis of oligonucleotides utilizes a 5'-hydroxyl protecting group, typically the

acid-labile dimethoxytrityl (DMT) group, to ensure the correct sequential addition of nucleotide

monomers.[1] The final synthesized oligonucleotide, if purified by methods such as reverse-

phase HPLC or certain cartridge-based purifications, will retain this DMT group ("DMT-on").[2]

[3] This lipophilic group aids in the separation of the full-length product from shorter, non-DMT-

containing failure sequences.[1][4] Following purification, the DMT group must be removed to

generate the final oligonucleotide with a free 5'-hydroxyl group, which is essential for most

biological applications. This process is known as detritylation and is typically achieved under

mild acidic conditions.[2] Careful control of detritylation conditions is crucial to prevent side

reactions, such as depurination, especially at adenosine and guanosine residues.[5]
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Detritylation is an acid-catalyzed cleavage of the ether linkage between the 5'-oxygen of the

terminal nucleotide and the DMT group. The reaction proceeds via a concerted general acid-

catalyzed mechanism.[6] The protonated ether intermediate readily cleaves to form a stable,

bright orange-colored dimethoxytrityl carbocation (DMT⁺) and the desired oligonucleotide with

a free 5'-hydroxyl group.[5][6] The intensity of this color can be used to quantify the efficiency of

the coupling reaction during synthesis.[5]

Key Considerations for Detritylation
Several factors influence the efficiency and fidelity of the detritylation reaction:

Acid Strength and Concentration: Stronger acids like trichloroacetic acid (TCA) and

dichloroacetic acid (DCA) lead to faster detritylation but also increase the risk of

depurination.[5][7] Milder acids like acetic acid require longer reaction times but are generally

safer for the oligonucleotide.[8]

Reaction Time: The duration of acid exposure should be sufficient for complete DMT removal

but minimized to prevent damage to the oligonucleotide.[9] Incomplete detritylation will result

in a lower yield of the desired product.[5]

Temperature: Detritylation is typically performed at room temperature. Elevated temperatures

can accelerate the reaction but may also increase the rate of side reactions.[5][10]

Solvent: The choice of solvent can affect reaction kinetics. Non-aqueous solvents like

dichloromethane (DCM) are often used for on-support detritylation, while aqueous acid

solutions are common for post-purification detritylation.[2][5]

Oligonucleotide Sequence: Purine-rich sequences are more susceptible to depurination

under acidic conditions.[8]

Detritylation Protocols
Two primary approaches for detritylation are commonly employed: off-column (in-solution) and

on-column (solid-phase).
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Off-Column Detritylation Protocol (Post-HPLC
Purification)
This method is typically used after the DMT-on oligonucleotide has been purified by reverse-

phase HPLC and lyophilized.

Materials:

Lyophilized DMT-on oligonucleotide

80% Acetic Acid (v/v) in water

Nuclease-free water

Ethyl acetate (optional, for extraction)

Microcentrifuge tubes

Vortex mixer

Centrifuge

Lyophilizer or vacuum concentrator

Procedure:

Dissolve the dried, purified DMT-on oligonucleotide in 200-500 µL of 80% acetic acid in a

microcentrifuge tube.[2]

Incubate the solution at room temperature for 20-30 minutes.[2] The solution will not turn

orange because the aqueous environment leads to the formation of tritanol.[2]

Quenching and Precipitation: Add an equal volume of 95% ethanol and vortex thoroughly.[2]

Lyophilize the sample to remove the acetic acid and ethanol.[2]

Removal of Byproducts: The hydrolyzed DMT group (tritanol) and salts can be removed by

subsequent desalting procedures such as size-exclusion chromatography or specialized
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desalting cartridges.[2] Alternatively, after step 2, the acetic acid can be neutralized, and the

tritanol can be extracted with ethyl acetate, although this can sometimes lead to phase

separation issues and potential loss of product.[8]

On-Column Detritylation Protocol (Using SPE
Cartridges)
This method integrates purification and detritylation into a single workflow, often using reverse-

phase solid-phase extraction (SPE) cartridges.

Materials:

Crude DMT-on oligonucleotide solution (post-synthesis and deprotection)

SPE Cartridge (e.g., reverse-phase polymer-based)

Acetonitrile (ACN)

2 M Triethylammonium Acetate (TEAA) or other ion-pairing agent

Detritylation Solution: 3% Trifluoroacetic Acid (TFA) or 3% Dichloroacetic Acid (DCA) in

water.

Wash Solution 1: 1.5% Ammonium Hydroxide in water

Wash Solution 2: Nuclease-free water

Elution Buffer: 20-50% Acetonitrile in water or a suitable buffer

SPE vacuum manifold or syringe

Procedure:

Cartridge Conditioning: Condition the SPE cartridge by passing acetonitrile through it,

followed by an equilibration solution (e.g., 2 M TEAA).[4]

Loading: Directly load the crude, deprotected DMT-on oligonucleotide solution onto the

cartridge. The hydrophobic DMT group will cause the full-length oligonucleotide to be
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retained on the reverse-phase sorbent.[3][4]

Washing: Wash the cartridge with a low organic content buffer (e.g., 1.5% ammonium

hydroxide) to remove failure sequences (DMT-off) and other hydrophilic impurities.[3][4]

Follow with a water wash to remove the previous wash solution.[4]

On-Column Detritylation: Pass the detritylation solution (e.g., 3% TFA) through the cartridge.

[4] This will cleave the DMT group. The liberated DMT cation may be visibly retained on the

cartridge as a colored band.

Wash: Wash the cartridge with nuclease-free water to remove the acid and the cleaved DMT

group.[3][4]

Elution: Elute the purified, detritylated oligonucleotide using an appropriate elution buffer with

a higher acetonitrile concentration (e.g., 20% ACN).[3][4]

Summary of Detritylation Conditions
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Method Reagent
Typical
Concentr
ation

Solvent
Typical
Time

Key
Advantag
es

Key
Disadvant
ages

Off-Column Acetic Acid 80% Aqueous 20-30 min

Mild

conditions,

low risk of

depurinatio

n.

Requires

post-

detritylation

cleanup to

remove

byproducts

.[8]

On-Column

(SPE)

Trifluoroac

etic Acid

(TFA)

3% Aqueous 1-5 min

Combines

purification

and

detritylation

, fast.

Requires

SPE

cartridge

stable at

low pH.[4]

On-Column

(Synthesis)

Dichloroac

etic Acid

(DCA)

2-3%

Dichlorome

thane

(DCM)

1-3 min

Standard

for

automated

synthesis,

fast.

Higher risk

of

depurinatio

n if not

optimized.

[5][7]

On-Column

(Synthesis)

Trichloroac

etic Acid

(TCA)

3%

Dichlorome

thane

(DCM)

< 2 min Very fast.

Higher risk

of

depurinatio

n than

DCA.[5][7]

Alternative

Off-Column

Dowex®

50WX8

(H⁺ form)

N/A (Solid

Resin)
Aqueous ~10 min

Fast,

byproducts

are

retained on

the resin,

simplifying

purification.

[8]

Requires

preparation

of the resin

column.
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Visualizing the Workflow and Mechanism

Oligonucleotide Synthesis

Purification & Detritylation

Solid-Phase Synthesis

Cleavage & Deprotection

Crude DMT-on Oligo

Reverse-Phase HPLC

Option 1

On-Column SPE

Option 2

Off-Column Detritylation

Purified DMT-off Oligo

Click to download full resolution via product page

Caption: Workflow for oligonucleotide purification and detritylation.

DMT_Oligo [label=<

DMT-O-5'-Oligo DMT-on Oligonucleotide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b150712?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


];

Protonation [label=<

DMT-O(H+)-5'-Oligo Protonated Intermediate

];

Products [label=<

DMT+ + HO-5'-Oligo DMT CationDMT-off Oligo

];

DMT_Oligo -> Protonation [label="+ H⁺", fontcolor="#4285F4"]; Protonation -> DMT_Oligo

[label="- H⁺", fontcolor="#4285F4"]; Protonation -> Products [label="Cleavage",

fontcolor="#202124"]; } Caption: Chemical mechanism of acid-catalyzed detritylation.
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Issue Possible Cause(s) Recommended Solution(s)

Incomplete Detritylation

1. Insufficient reaction time.

<[5]br>2. Degraded or low-

concentration acid reagent.

<[5]br>3. Low reaction

temperature. [5]

1. Increase detritylation time

incrementally.2. Prepare fresh

detritylation solution.3. Ensure

the reaction is performed at

room temperature.

Depurination

1. Acid is too concentrated or

too strong.2. Excessive

exposure time to acid. [5]

1. Use a weaker acid (e.g.,

acetic acid) or a lower

concentration of the current

acid.<[5]br>2. Reduce the

detritylation time to the

minimum required for complete

reaction.

Low Final Yield (On-Column)

1. Premature elution of DMT-

on oligo during wash steps.2.

Incomplete elution of the final

product.

1. Optimize the wash

conditions (e.g., lower organic

content).2. Increase the

organic content of the elution

buffer or perform a second

elution. [3]

By selecting the appropriate detritylation method and carefully controlling the reaction

conditions, researchers can ensure the high-yield recovery of pure, functional oligonucleotides

for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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